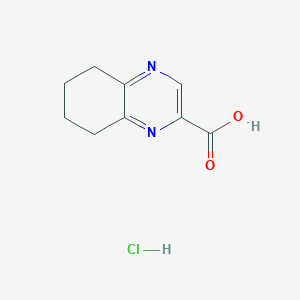

5,6,7,8-Tetrahydroquinoxaline-2-carboxylic acid hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5,6,7,8-Tetrahydroquinoxaline-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C9H11ClN2O2 It is a derivative of quinoxaline, a bicyclic compound containing a benzene ring fused to a pyrazine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-tetrahydroquinoxaline-2-carboxylic acid hydrochloride typically involves the condensation of an alicyclic α, β-diketone with an α, β-diamine. This reaction forms the quinoxaline ring system, which is then further functionalized to introduce the carboxylic acid group. The hydrochloride salt is formed by treating the carboxylic acid with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

5,6,7,8-Tetrahydroquinoxaline-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the nitrogen atoms in the quinoxaline ring.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

5,6,7,8-Tetrahydroquinoxaline-2-carboxylic acid hydrochloride has been investigated for its potential use in treating various diseases due to its ability to modulate important biological pathways.

- Cardiovascular Disorders : The compound has shown promise in the treatment of cardiovascular diseases by influencing the nitric oxide/cyclic guanosine monophosphate signaling pathway. This pathway plays a crucial role in vascular relaxation and platelet aggregation. Research indicates that derivatives of this compound can stimulate soluble guanylate cyclase, which may lead to reduced pulmonary arterial pressure and provide therapeutic benefits for conditions like pulmonary hypertension .

- Cancer Treatment : Recent studies have highlighted the antiproliferative effects of 5,6,7,8-tetrahydroquinoxaline derivatives on various cancer cell lines. For instance, compounds derived from this structure were tested against human dermal microvascular endothelial cells and several cancer types, including cervical and colorectal cancers. The results indicated significant inhibitory activity against these cancer cells .

Pharmacological Properties

The pharmacological profile of this compound includes:

- Protein Kinase C Inhibition : Some studies have evaluated the compound's inhibitory effects on protein kinase C isoforms. Although it exhibited weak inhibitory activity against certain isoforms, this property suggests a potential role in modulating cell growth and differentiation processes.

- P2X1-Purinoceptor Antagonism : The compound has been identified as an antagonist at P2X1-purinoceptors. This action could have implications for treating conditions related to smooth muscle contraction and neurotransmission .

Synthesis and Derivatives

The synthesis of this compound often involves multi-step organic reactions that yield various derivatives with enhanced biological activities. These derivatives are crucial for exploring structure-activity relationships (SAR) that can lead to more potent compounds.

Table 1: Synthesis Pathways of 5,6,7,8-Tetrahydroquinoxaline Derivatives

| Synthesis Method | Key Reagents/Conditions | Yield (%) | Applications |

|---|---|---|---|

| Cyclocondensation | Glycinamide with cyclohexadione | 75 | Antiproliferative agents |

| Palladium-Catalyzed Coupling | Aryl halides with tetrahydroquinoxaline derivatives | 80 | P2X1 antagonists |

| Triflation | Bicyclic ketones under basic conditions | 70 | Protein kinase C inhibitors |

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Case Study on Cardiovascular Effects : In animal models of pulmonary hypertension, inhalative administration of a derivative led to a dose-dependent reduction in pulmonary arterial pressure. This suggests that such compounds could be developed into targeted therapies for cardiovascular conditions .

- Anticancer Activity Assessment : A library of derivatives was screened for antiproliferative activity against multiple cancer cell lines. The findings indicated that specific modifications to the tetrahydroquinoxaline structure significantly enhanced cytotoxicity against certain cancer types .

Wirkmechanismus

The mechanism of action of 5,6,7,8-tetrahydroquinoxaline-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Quinoxaline: The parent compound, which lacks the tetrahydro and carboxylic acid groups.

5,6,7,8-Tetrahydroquinoxaline: Similar structure but without the carboxylic acid group.

Quinoxaline-2-carboxylic acid: Similar structure but without the tetrahydro modification.

Uniqueness

5,6,7,8-Tetrahydroquinoxaline-2-carboxylic acid hydrochloride is unique due to the combination of the tetrahydro modification and the carboxylic acid group. This combination imparts specific chemical properties that can be exploited in various applications, making it distinct from its analogs .

Biologische Aktivität

5,6,7,8-Tetrahydroquinoxaline-2-carboxylic acid hydrochloride (THQ-2-COOH;HCl) is a bicyclic compound that has attracted significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

- Chemical Formula : C10H10ClN1O2

- Molecular Weight : 215.65 g/mol

- Solubility : The hydrochloride form enhances solubility and stability, making it suitable for various biological assays.

Research indicates that THQ-2-COOH;HCl interacts with several biological targets:

- Protein Kinase C (PKC) Inhibition : A study found that this compound exhibits weak inhibitory activity against certain PKC isoforms. PKC is crucial for numerous cellular processes such as growth and differentiation, suggesting that THQ-2-COOH;HCl could modulate these pathways despite its limited potency.

- Microtubule Targeting : THQ-2-COOH;HCl has been identified as a potential inhibitor of tubulin polymerization. This property is significant in cancer therapy as it can disrupt mitotic spindle formation and arrest the cell cycle at the G2/M phase .

- Colchicine Binding Site : Molecular docking studies have shown that THQ-2-COOH;HCl may bind to the colchicine site on tubulin, which could lead to similar antiproliferative effects observed in colchicine derivatives .

Biological Activities

THQ-2-COOH;HCl exhibits a range of biological activities:

- Antiproliferative Effects : In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, including HT-29 (human colon cancer) cells. The MTT assay indicated that certain concentrations resulted in over 30% inhibition of cell growth .

- P2X1 Purinoceptor Antagonism : Derivatives of THQ-2-COOH;HCl have been evaluated for their activity at P2X1 purinoceptors, showing potential as antagonists with IC50 values around 134 μM .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of THQ-2-COOH;HCl compared to structurally similar compounds:

| Compound Name | Structural Features | Unique Biological Activity |

|---|---|---|

| Quinoxaline | Basic structure | Limited anti-cancer activity |

| 2-Carboxyquinoxaline | Carboxylic acid group at position 2 | Minimal biological activity |

| Tetrahydroquinoline | Saturated nitrogen-containing ring | Different pharmacological profile |

| 3-Oxoquinoxaline | Ketone functional group | Varying cytotoxicity profiles |

| This compound | Bicyclic structure | Significant anti-cancer activity and tubulin polymerization inhibition |

Case Studies and Research Findings

- Anticancer Activity : In a study focusing on tetrahydroquinoxaline sulfonamide derivatives, compound I-7 showed strong antiproliferative activity against HT-29 cells by inhibiting tubulin polymerization without inducing apoptosis. This highlights the potential of THQ derivatives in cancer treatment strategies .

- Mechanistic Insights : Further investigations into the mechanism revealed that while some derivatives could disrupt microtubule networks effectively, they did not trigger typical apoptotic pathways, suggesting alternative forms of cell death might be involved .

Eigenschaften

IUPAC Name |

5,6,7,8-tetrahydroquinoxaline-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2.ClH/c12-9(13)8-5-10-6-3-1-2-4-7(6)11-8;/h5H,1-4H2,(H,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXJZSLGZHQELNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NC(=CN=C2C1)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.